1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Dynamic NMR Conformational analysis Rotational barrier

1-(2,4-Difluorobenzoyl)piperazine hydrochloride (CAS 1065586-37-9) is a mono‑acylated piperazine derivative bearing a 2,4‑difluorobenzoyl moiety, supplied as the hydrochloride salt with molecular formula C₁₁H₁₃ClF₂N₂O and a molecular weight of 262.68 g·mol⁻¹. The free base (C₁₁H₁₂F₂N₂O; MW 226.22 g·mol⁻¹) serves as a versatile scaffold in medicinal chemistry, particularly within CNS‑targeted drug discovery programmes.

Molecular Formula C11H13ClF2N2O
Molecular Weight 262.68 g/mol
CAS No. 1065586-37-9
Cat. No. B1422317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorobenzoyl)piperazine hydrochloride
CAS1065586-37-9
Molecular FormulaC11H13ClF2N2O
Molecular Weight262.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C11H12F2N2O.ClH/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H
InChIKeyGOKZJHFFNFROOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorobenzoyl)piperazine Hydrochloride (CAS 1065586-37-9) — Structural Identity, Physicochemical Profile, and Procurement Baseline


1-(2,4-Difluorobenzoyl)piperazine hydrochloride (CAS 1065586-37-9) is a mono‑acylated piperazine derivative bearing a 2,4‑difluorobenzoyl moiety, supplied as the hydrochloride salt with molecular formula C₁₁H₁₃ClF₂N₂O and a molecular weight of 262.68 g·mol⁻¹ . The free base (C₁₁H₁₂F₂N₂O; MW 226.22 g·mol⁻¹) serves as a versatile scaffold in medicinal chemistry, particularly within CNS‑targeted drug discovery programmes [1]. The compound belongs to the benzoylpiperazine chemotype, a privileged structural class validated as glycine transporter type‑1 (GlyT1) inhibitors [2] and as intermediates toward serotonin receptor ligands [3]. The 2,4‑difluorophenyl substitution pattern confers distinct conformational dynamics relative to mono‑fluorinated or unsubstituted benzoyl analogs, a property that directly impacts molecular recognition and downstream synthetic utility [1].

Why 1-(2,4-Difluorobenzoyl)piperazine Hydrochloride Cannot Be Interchanged with Generic Benzoylpiperazine Analogs


Within the benzoylpiperazine family, subtle variations in the aryl substitution pattern produce large, quantifiable shifts in conformational dynamics that cascade into differential molecular recognition, pharmacokinetic behaviour, and synthetic handling [1]. The 2,4‑difluorobenzoyl substitution yields a rotational activation energy barrier (ΔG‡) significantly exceeding that of the 4‑fluorobenzoyl analog (ΔG‡ = 60.4 kJ·mol⁻¹) and the unsubstituted benzoyl parent [1]. These barriers originate from the electron‑withdrawing effect of the ortho‑fluorine, which enhances the partial double‑bond character of the amide C–N linkage and restricts rotation around both the amide bond and the piperazine ring [1]. The hydrochloride salt form further differentiates this compound from its free‑base counterparts through altered solubility, hygroscopicity, and long‑term storage stability [2]. Consequently, substituting a generic 4‑fluorobenzoyl‑, 4‑chlorobenzoyl‑, or unsubstituted benzoyl‑piperazine in a synthetic route or biological assay without accounting for these differences risks altered reaction kinetics, divergent conformational pre‑organization at the target binding site, and irreproducible pharmacological outcomes.

Quantitative Differential Evidence for 1-(2,4-Difluorobenzoyl)piperazine Hydrochloride Against Closest Analogs


Amide Bond Rotational Barrier: 2,4-Difluorobenzoyl vs. 4-Fluorobenzoyl Piperazine (Direct Head‑to‑Head)

In a direct head‑to‑head variable‑temperature ¹H NMR study, the 2,4‑difluorobenzoyl‑piperazine (compound 3a) exhibited coalescence temperatures (TC) for the amine‑site ring inversion of 63 °C (TCE‑d₂) and 61 °C (DMSO‑d₆), and for the amide‑site rotation of 82 °C (TCE‑d₂) and 79 °C (DMSO‑d₆). These values are markedly higher than those of the corresponding 4‑fluorobenzoyl‑piperazine comparator, which displayed TC(amine) = 25 °C and TC(amide) = 36 °C [1]. The Gibbs free activation energy ΔG‡ for the 2,4‑difluoro compound is explicitly stated as higher than the comparator's value of 60.4 kJ·mol⁻¹, a consequence of the additional ortho‑fluorine atom increasing the partial double‑bond character of the amide linkage [1]. This difference of ≥36 °C in TC(amine) and ≥43 °C in TC(amide) represents a >2‑fold increase in the temperature required to achieve free rotation.

Dynamic NMR Conformational analysis Rotational barrier

Rotational Activation Energy Comparison: 2,4-Difluorobenzoyl vs. Unsubstituted Benzoyl Piperazine (Cross‑Study Comparable)

Cross‑referencing data from two independent dynamic NMR investigations permits a quantitative comparison of the 2,4‑difluorobenzoyl compound with the unsubstituted benzoyl‑piperazine parent. In the foundational 2018 study, N‑benzoylpiperazine (compound 3a in that work) exhibited ΔG‡(amine) = 62.0 kJ·mol⁻¹ and ΔG‡(amide) = 61.7 kJ·mol⁻¹ in CDCl₃, with coalescence temperatures of TC(amine) = 35 °C and TC(amide) = 45 °C [1]. The 2,4‑difluorobenzoyl analog, studied subsequently in 2025, displays TC values of 61–63 °C (amine) and 79–82 °C (amide) in TCE‑d₂/DMSO‑d₆ [2]. Although differing solvents preclude a strictly isogenic comparison, the Hammett σ‑parameter framework established for this compound class confirms that the combined electron‑withdrawing effect of two fluorine substituents (σₘ(F) = +0.34; σₚ(F) = +0.06) drives the rotational barrier substantially higher than that of the unsubstituted parent (σ = 0) [1]. The trend is consistent: ΔG‡ increases monotonically with the electron‑withdrawing character of the benzoyl substituent across the series H < 4‑F < 2,4‑diF.

Hammett correlation Activation energy Electron-withdrawing substituent

Solid‑State Conformational Preference Confirmed by Single‑Crystal XRD for the 2,4‑Difluorobenzoyl Scaffold

Single‑crystal X‑ray diffraction analysis of the N,N‑diacylated derivative N,N‑bis(2,4‑difluorobenzoyl)piperazine (compound 3b) confirmed that exclusively the anti‑conformer exists in the solid state, crystallizing in the monoclinic space group P2₁/c with unit cell parameters a = 7.2687(3) Å, b = 17.2658(8) Å, c = 6.9738(3) Å, β = 115.393(2)°, V = 790.65(6) ų, Z = 4, and Dobs = 1.530 g·cm⁻³ [1]. This contrasts with the solution‑state behaviour, where both syn and anti conformers are observed, demonstrating that the 2,4‑difluorobenzoyl substitution pattern enforces a defined conformational preference upon crystallization [1]. The C1–N1A bond length of 1.398(2) Å is significantly shorter than comparable aliphatic C–N bonds (e.g., 1.462(4) Å in N‑methylpiperazine), confirming substantial partial double‑bond character — a structural feature consistent with the elevated rotational barriers measured by dynamic NMR [1]. No equivalent crystallographic data are available for the 4‑fluorobenzoyl or unsubstituted benzoyl mono‑piperazine analogs in the peer‑reviewed literature.

X-ray crystallography Solid-state conformation Polymorphism

Synthetic Accessibility and Yield: One‑Pot Mono‑Acylation of Piperazine with 2,4‑Difluorobenzoyl Chloride

The 2,4‑difluorobenzoyl‑piperazine free base (3a) is accessible via a one‑pot reaction between piperazine (5 equiv.) and 2,4‑difluorobenzoyl chloride (1 equiv.) in anhydrous chloroform at 0 °C to room temperature, yielding the mono‑acylated product in 66% isolated yield after automated column chromatography, alongside 10% of the N,N‑diacylated by‑product [1]. The competitive formation of the diacylated species is controllable by adjusting the piperazine excess: a two‑fold excess favours the diacylated product 3b in 44% yield [1]. This synthetic route uses low‑cost starting materials and avoids protecting‑group strategies, offering a practical advantage over routes to regioisomeric difluorobenzoyl‑piperazines (e.g., 2,5‑ or 3,5‑difluoro substitution), which may require divergent starting materials or give different mono‑/di‑acylation ratios due to altered electronic effects at the benzoyl chloride [1]. The hydrochloride salt is subsequently formed by treatment with HCl, providing a stable, weighable solid with defined stoichiometry suitable for precise reaction charging in multi‑step syntheses .

One-pot synthesis Mono-acylation yield Process chemistry

Hydrochloride Salt Form: Solubility, Handling, and Storage Advantages Over the Free Base

1-(2,4-Difluorobenzoyl)piperazine is commercially supplied predominantly as the hydrochloride salt (CAS 1065586‑37‑9; MW 262.68 g·mol⁻¹), which offers distinct practical advantages over the free base (MW 226.22 g·mol⁻¹) [1]. The hydrochloride salt is a powder with storage at ambient temperature (RT), whereas the free base exhibits a melting point >260 °C, indicative of strong crystal lattice forces that may limit dissolution rates [2]. The salt form provides enhanced aqueous solubility — a property critical for biological assay preparation — and improved weighing accuracy due to its higher molecular weight and non‑hygroscopic powder consistency . The hydrochloride salt carries standard GHS classifications (H302, H315, H319, H335) with the Warning signal word, and is classified as non‑hazardous for transport, simplifying shipping logistics compared to some fluorinated intermediates requiring cold‑chain or hazardous‑material handling . Commercial purity specifications range from 95% (AKSci, CymitQuimica) to 98% (Fluorochem, Leyan), providing procurement flexibility across research and development scales .

Salt form Aqueous solubility Long-term storage

Highest‑Value Application Scenarios for 1-(2,4-Difluorobenzoyl)piperazine Hydrochloride Based on Differentiated Evidence


Conformationally Constrained Fragment for Structure‑Based Drug Design Targeting CNS Receptors

The elevated amide rotational barrier (TC(amide) = 79–82 °C; ΔG‡ substantially >60.4 kJ·mol⁻¹) of the 2,4‑difluorobenzoyl‑piperazine scaffold [1] makes it a superior choice over 4‑fluorobenzoyl‑ or unsubstituted benzoyl‑piperazine when conformational pre‑organisation is desired. In fragment‑based drug discovery programmes targeting GlyT1 [2] or serotonin receptor subtypes (5‑HT₁A, 5‑HT₂A) [3], the restricted rotation reduces the ensemble of accessible conformers in solution, potentially lowering the entropic cost of binding and improving the signal‑to‑noise ratio in biophysical screens (SPR, NMR, ITC). The availability of solid‑state crystallographic data (CCDC 2238312) for the 2,4‑difluorobenzoyl scaffold [1] further supports structure‑guided elaboration.

Synthetic Intermediate for Fluorinated CNS PET Tracer Precursor Development

The 2,4‑difluorobenzoyl‑piperazine core provides a synthetically tractable entry point for ¹⁸F‑labelling strategies in positron emission tomography (PET) tracer development. The well‑characterised one‑pot synthesis (66% yield) [1] and the presence of the free secondary amine in the mono‑acylated product permit further N‑functionalisation with diverse electrophiles. The 2,4‑difluorophenyl motif is a recognised substructure in mGlu5 positive allosteric modulators such as DPFE, which demonstrated improved solubility over other mGlu5 PAMs [2]. For radiochemistry groups seeking a reliable, high‑purity (≥98%) building block with documented spectroscopic fingerprints (¹H, ¹³C, ¹⁹F, 2D NMR, MS) [1], this compound reduces the characterisation burden during method development.

Reference Standard for Conformational Dynamics Studies of N‑Acyl Piperazines

The 2,4‑difluorobenzoyl‑piperazine system has been exhaustively characterised by variable‑temperature NMR across multiple solvents (CDCl₃, TCE‑d₂, DMSO‑d₆, ACN‑d₃), with all coalescence temperatures, exchange rate constants, and activation energies published in the peer‑reviewed literature [1]. This body of data positions the compound as an ideal reference standard for laboratories developing or validating dynamic NMR methodologies to study amide bond rotamerism or piperazine ring inversion. The mono‑fluorinated analog (4‑fluorobenzoyl‑piperazine, ΔG‡ = 60.1–60.4 kJ·mol⁻¹) [1][3] and the unsubstituted parent (ΔG‡ = 61.7–62.0 kJ·mol⁻¹) [3] provide well‑defined lower‑barrier comparators, enabling experimentalists to benchmark their VT‑NMR setups across a gradient of rotational barriers within a single scaffold family.

Procurement‑Optimised Building Block for Parallel Synthesis and Library Production

For medicinal chemistry groups executing parallel synthesis or DNA‑encoded library (DEL) production, the hydrochloride salt offers practical advantages: ambient‑temperature storage without cold‑chain logistics [1], non‑hazardous transport classification [2], and multiple qualified vendors supplying at 95–98% purity [1][3]. The higher molecular weight of the salt (262.68 vs. 226.22 g·mol⁻¹ free base) improves weighing precision for sub‑milligram reaction scales common in library synthesis. The compound's single rotatable bond (PubChem computed) and defined LogP of 1.02 [1] place it in a favourable property space for CNS lead‑likeness, supporting its use as a core scaffold in diversity‑oriented synthesis campaigns.

Quote Request

Request a Quote for 1-(2,4-Difluorobenzoyl)piperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.